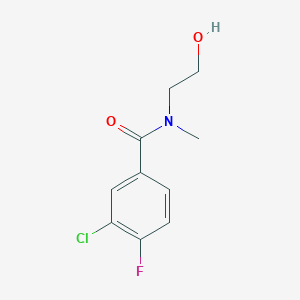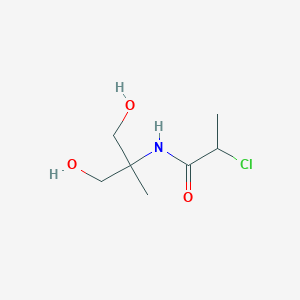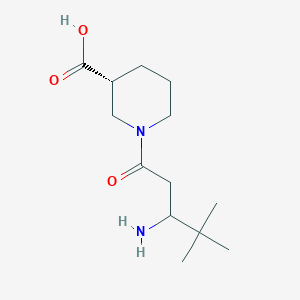![molecular formula C13H21F2NO3 B7627769 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid, also known as DFP-10825, is a synthetic compound used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is important for the activation of STAT3, which plays a key role in cancer cell growth and survival.
Wirkmechanismus
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid works by inhibiting the protein-protein interaction between STAT3 and CBP. This interaction is important for the activation of STAT3, which is a transcription factor that plays a key role in cancer cell growth and survival. By inhibiting this interaction, 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid prevents the activation of STAT3 and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid has been shown to have several biochemical and physiological effects. It inhibits the activation of STAT3, which leads to the inhibition of cancer cell growth and survival. 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid also enhances the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases. It has also been shown to have neuroprotective effects, which may be useful in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. Another advantage is that it has been extensively studied in scientific research, which means that there is a lot of data available on its properties and effects. One limitation of using 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid in lab experiments is that it may not be effective in all types of cancer or in all patients. It may also have off-target effects that need to be carefully studied and controlled.
Zukünftige Richtungen
There are several future directions for research on 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid. One direction is to study its effectiveness in combination with other cancer treatments, such as immunotherapy. Another direction is to study its effectiveness in different types of cancer and in different patient populations. Further research is also needed to fully understand its mechanism of action and its potential side effects. Finally, there is a need for the development of more potent and selective inhibitors of the STAT3-CBP interaction, which may have even greater potential as cancer therapies.
Synthesemethoden
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid is synthesized through a multi-step process involving several chemical reactions. The starting material is 4,4-difluorocyclohexanecarbonyl chloride, which is reacted with propan-2-ylamine to form the intermediate 4,4-difluorocyclohexanecarbonyl-propan-2-ylamino chloride. This intermediate is then reacted with 3-aminopropanoic acid to form the final product, 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid has been extensively studied in scientific research for its potential as a cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis, as well as neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[(4,4-difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO3/c1-9(2)16(8-5-11(17)18)12(19)10-3-6-13(14,15)7-4-10/h9-10H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJBGCQHTASGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)



![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)

![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)

![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)
![3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)